![molecular formula C12H12FLiN2O2 B2949959 Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197052-60-9](/img/structure/B2949959.png)
Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Medicinal Chemistry
Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate: is a derivative of imidazole, which is a crucial moiety in medicinal chemistry due to its presence in many biologically active compounds. The imidazole ring is found in essential natural products like histidine and histamine, and it’s a core structure in several pharmaceuticals . This particular lithium derivative could be explored for its potential therapeutic effects, given that imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties .
Organic Synthesis
In the field of organic synthesis, this compound can serve as a building block for creating more complex molecules. Its imidazole core is a versatile synthon for constructing new drugs and organic materials. The fluorine atom and the isobutyl group present in the molecule may offer unique reactivity patterns that can be harnessed to synthesize novel compounds with potential applications in various industries .
Environmental Science
The environmental applications of this compound could include its use as a tracer or marker in environmental monitoring due to its unique chemical signature. Additionally, its potential antimicrobial properties might be useful in water treatment processes to control microbial growth .
Energy Sector
Organolithium compounds are known for their roles in battery technologies and energy storage systems. The lithium component of Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate could make it a candidate for investigation in the context of lithium-ion batteries or as a precursor for materials used in energy capture and storage solutions .
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds, including “Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate”, may have potential for future drug development.
properties
IUPAC Name |
lithium;7-fluoro-1-(2-methylpropyl)benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2.Li/c1-7(2)6-15-10-8(13)4-3-5-9(10)14-11(15)12(16)17;/h3-5,7H,6H2,1-2H3,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPPSNVOBMNXDD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)CN1C2=C(C=CC=C2F)N=C1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate |
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